(R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate
CAS No.: 876162-15-1
Cat. No.: VC5169720
Molecular Formula: C16H23FN2O2
Molecular Weight: 294.37
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 876162-15-1 |
---|---|
Molecular Formula | C16H23FN2O2 |
Molecular Weight | 294.37 |
IUPAC Name | tert-butyl N-[(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate |
Standard InChI | InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)/t14-/m1/s1 |
Standard InChI Key | GTZGSEIULCPYBX-CQSZACIVSA-N |
SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name, tert-butyl -[1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate, reflects its three-dimensional architecture. Key structural elements include:
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A pyrrolidine ring serving as the central scaffold.
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A 3-fluorobenzyl group attached to the nitrogen atom at position 1 of the pyrrolidine ring.
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A tert-butyl carbamate moiety at position 3, contributing to steric bulk and metabolic stability .
The (R)-enantiomer’s stereochemistry is critical for its biological interactions, as evidenced by studies on analogous compounds where enantiomeric purity influenced receptor binding . Computational modeling reveals that the 3-fluorobenzyl group engages in hydrophobic interactions, while the carbamate participates in hydrogen bonding .
Table 1: Physico-Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 294.36 g/mol | |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)F | |
Enantiomeric Purity | >98% (R)-configuration |
Synthetic Methodologies
Key Synthetic Routes
The synthesis of (R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate typically involves multi-step sequences emphasizing stereocontrol and functional group compatibility:
Step 1: Pyrrolidine Ring Formation
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Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine core .
Step 2: N-Alkylation with 3-Fluorobenzyl Bromide
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The pyrrolidine nitrogen undergoes alkylation using 3-fluorobenzyl bromide in the presence of a base (e.g., KCO) to introduce the aryl group .
Step 3: Carbamate Formation
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Reaction with tert-butyl chloroformate in dichloromethane installs the carbamate group, with the (R)-configuration preserved via chiral auxiliaries or asymmetric catalysis .
Step 4: Purification
Table 2: Optimization of Synthetic Steps
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
1 | HSO, 80°C, 12h | 75 | 90 |
2 | 3-Fluorobenzyl bromide, KCO, DMF | 82 | 95 |
3 | tert-Butyl chloroformate, EtN | 88 | 97 |
Pharmacological and Biological Applications
Anti-Inflammatory Activity
(R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate exhibits potent formyl peptide receptor 2 (FPR2) agonist activity, as demonstrated in microglial cell models . Key findings include:
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Suppression of Pro-Inflammatory Cytokines: At 10 µM, the compound reduced IL-6 and TNF-α production by 60–70% in lipopolysaccharide-stimulated cells .
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Mitochondrial Protection: Restored ATP synthesis rates by 40% in stressed cells, suggesting neuroprotective potential .
Comparative Analysis with Structural Analogs
vs. (S)-Enantiomer
vs. Non-Fluorinated Analogs
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The 3-fluoro substituent enhances metabolic stability ( h in human microsomes) vs. 1.8 h for non-fluorinated analogs.
Industrial and Research Applications
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